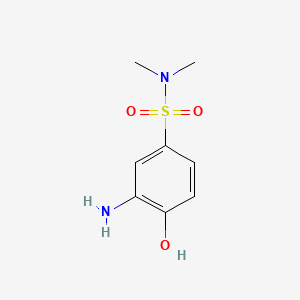

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-8(11)7(9)5-6/h3-5,11H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKRLPPJSAMUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067038 | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24962-75-2 | |

| Record name | 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24962-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024962752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxy-N,N-dimethylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3Z45B4CB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Conditions

The synthesis of 3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide involves specific conditions to ensure optimal yield and purity:

Temperature : The reaction is typically conducted at controlled temperatures to avoid decomposition or side reactions. For instance, maintaining a temperature below 5°C during the initial sulfonylation step is recommended.

pH Control : The pH of the reaction mixture should be monitored and adjusted as necessary to facilitate the formation of the desired product.

Purification Techniques

After synthesis, purification is crucial to isolate the product effectively:

Crystallization : The crude product can be purified through crystallization from solvents such as ethanol or water, which helps in obtaining pure crystals of the hydrochloride salt.

Column Chromatography : This technique can also be employed using silica gel with a suitable solvent system (e.g., hexane/ethyl acetate) to separate impurities from the desired compound.

Yield Optimization

To enhance the yield of this compound, several strategies can be implemented:

Catalysts : The use of catalytic amounts of sodium bicarbonate during the reaction may improve the efficiency of sulfonamide formation.

Reaction Time : Extending the reaction time under optimal conditions can lead to higher yields, but this must be balanced against potential degradation.

Characterizing the synthesized compound is essential for confirming its structure and purity:

| Analytical Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To confirm the presence of functional groups and structural integrity |

| Mass Spectrometry (MS) | To validate molecular weight and fragmentation patterns |

| X-ray Crystallography | For definitive structural elucidation and confirmation of crystallinity |

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-Amino-4-oxo-N,N-dimethylbenzenesulfonamide.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonamide group can also interact with proteins, affecting their structure and function.

Comparación Con Compuestos Similares

Substituent Variations on the Benzene Ring

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

Variations in the Sulfonamide Side Chain

Modifications to the sulfonamide nitrogen substituents significantly alter electronic properties and bioactivity:

Key Observations :

- Methoxyethyl Side Chain : The methoxyethyl group in 112195-27-4 increases hydrophilicity, making it suitable for central nervous system (CNS) drug candidates requiring blood-brain barrier penetration .

- Pyridazinyl-Methoxy Substitution : The compound 80-35-3 demonstrates high aqueous solubility (≥99% purity) and is historically used as a diuretic .

Actividad Biológica

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide, also known as sulfanilamide or its hydrochloride form, is a sulfonamide compound that exhibits significant biological activity. This compound is characterized by a molecular formula of C₈H₁₂N₂O₃S and a molecular weight of approximately 216.26 g/mol. Its structure includes a sulfonamide group, which is pivotal in various biological applications, particularly in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell wall formation. The amino and hydroxy groups enhance the compound's reactivity, allowing it to form hydrogen bonds with proteins and enzymes, thereby modulating their activity.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Activity : The compound has been primarily studied for its antibacterial properties. It disrupts bacterial cell wall synthesis, making it effective against various bacterial strains.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the mechanisms involved.

- Pharmaceutical Applications : It serves as a precursor in the synthesis of various pharmaceutical agents and has been explored for its potential in developing new antibiotics.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

Study on Antibacterial Activity :

- A comparative analysis demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed inhibition zones comparable to standard antibiotics such as penicillin.

-

Inflammation Model :

- In an experimental model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases.

-

Mechanistic Insights :

- Research utilizing high-performance liquid chromatography (HPLC) revealed insights into the pharmacokinetics of the compound, indicating favorable absorption characteristics that support its use in therapeutic applications.

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduces inflammatory markers in experimental models | |

| Pharmaceutical Use | Precursor for antibiotic development |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from substituted benzene derivatives. For example:

- Step 1 : Sulfonation of a benzene ring using chlorosulfonic acid to introduce the sulfonamide group.

- Step 2 : Sequential alkylation or dimethylation of the amine group using methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Hydroxylation at the para position via controlled oxidation or hydroxyl group introduction using diazonium salt intermediates .

- Key Validation : Intermediate purity is verified using TLC and NMR spectroscopy. Final product characterization relies on HRMS and elemental analysis .

Q. How can spectroscopic techniques differentiate this compound from structurally similar sulfonamides?

- Methodological Answer :

- UV-Vis Spectroscopy : The compound exhibits a λmax at ~280 nm due to the conjugated aromatic system and hydroxyl group.

- IR Spectroscopy : Peaks at 3350 cm<sup>−1</sup> (N-H stretch), 1150 cm<sup>−1</sup> (S=O symmetric stretch), and 1250 cm<sup>−1</sup> (asymmetric S=O stretch) confirm functional groups .

- <sup>1</sup>H NMR : Distinct signals for N,N-dimethyl groups (~δ 3.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7). Degradation occurs in strongly alkaline media (pH >10) due to sulfonamide hydrolysis.

- Thermal Stability : Decomposes above 200°C; DSC analysis shows an endothermic peak at 195°C corresponding to melting .

- Storage Recommendations : Store in anhydrous conditions at 4°C to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like carbonic anhydrase. The sulfonamide group coordinates with Zn<sup>2+</sup> in the active site, while the hydroxyl group forms hydrogen bonds with adjacent residues .

- QSAR Analysis : Develop a model using descriptors like logP and polar surface area to correlate structural features with inhibitory potency .

- Validation : Compare predicted IC50 values with experimental enzyme inhibition assays (e.g., fluorescence-based kinetic studies) .

Q. What strategies resolve contradictory data in metal-complexation studies involving this compound?

- Methodological Answer :

- Case Example : Conflicting reports on Cu(II) complex stability constants (logβ values ranging from 8.2–9.5).

- Resolution : Standardize reaction conditions (ionic strength, temperature) and use complementary techniques:

- Potentiometric Titration : To determine logβ under controlled pH.

- EPR Spectroscopy : To confirm metal-ligand coordination geometry .

- Error Mitigation : Account for competing ligands (e.g., buffer ions) via control experiments .

Q. How does structural modification of the benzene ring impact the compound’s physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase sulfonamide acidity (pKa drops from 9.8 to 8.3), enhancing solubility in polar solvents.

- Electron-Donating Groups (e.g., -OCH₃) : Reduce oxidative degradation rates (t1/2 increases from 48 to 72 hours under UV light) .

- Experimental Design : Synthesize derivatives via Suzuki coupling or electrophilic substitution, followed by HPLC purity assessment .

Specialized Methodological Tables

Table 1 : Comparative spectroscopic data for this compound and derivatives.

| Derivative | λmax (nm) | IR S=O Stretch (cm<sup>−1</sup>) | <sup>1</sup>H NMR (δ, ppm) |

|---|---|---|---|

| Parent Compound | 280 | 1148, 1252 | 3.02 (s, 6H), 6.75 (d, 1H) |

| Nitro Derivative | 295 | 1155, 1260 | 3.05 (s, 6H), 7.10 (d, 1H) |

| Methoxy Derivative | 275 | 1145, 1248 | 3.00 (s, 6H), 6.65 (d, 1H) |

Table 2 : Stability data under varying conditions.

| Condition | Degradation Rate (k, h<sup>−1</sup>) | Half-Life (h) |

|---|---|---|

| pH 4 (25°C) | 0.002 | 346 |

| pH 10 (25°C) | 0.035 | 20 |

| UV Light (pH 7) | 0.014 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.